N-(1-(furan-2-carbonyl)indolin-6-yl)cinnamamide
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Overview
Description
N-(1-(furan-2-carbonyl)indolin-6-yl)cinnamamide is a complex organic compound that features a unique structure combining a furan ring, an indole moiety, and a cinnamamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Mechanism of Action
Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Furan Compounds
Furan and its derivatives are promising alternative and renewable fuels and feedstock in the chemical industry. They could be emitted to the atmosphere in a large scale and be degraded there by their reactions with OH, O3, NO3, Cl, etc . Furan reacts very well with acetic anhydride (Ac 2 O), using a mild catalyst (and in some cases even without catalyst), to give 2-acyl furan .
Biochemical Analysis
Biochemical Properties
N-(1-(furan-2-carbonyl)indolin-6-yl)cinnamamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind with high affinity to multiple receptors, including those involved in cell signaling pathways. For instance, it interacts with enzymes such as kinases and phosphatases, modulating their activity and influencing downstream signaling events. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical assays .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis. Additionally, this compound has been shown to affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to either inhibition or activation of their functions. This binding often involves key interactions at the active sites of these biomolecules, resulting in conformational changes that modulate their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound exhibits changes in stability and degradation, which can impact its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound remains stable under specific conditions but may degrade under others, leading to a decrease in its efficacy. Long-term exposure to this compound has also been associated with alterations in cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing cell signaling and metabolic activity. At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities. The involvement of this compound in these pathways can influence metabolic flux and alter the levels of key metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The distribution of this compound is influenced by factors such as its lipophilicity, molecular size, and affinity for transport proteins .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals and post-translational modifications play a key role in directing this compound to these locations, where it can interact with relevant biomolecules and modulate cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-carbonyl)indolin-6-yl)cinnamamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-2-carbonyl)indolin-6-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cinnamamide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines derived from the cinnamamide group.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-(1-(furan-2-carbonyl)indolin-6-yl)cinnamamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with multiple biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide
- N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide
- N-(1-(furan-2-carbonyl)indolin-6-yl)propionamide
Uniqueness
N-(1-(furan-2-carbonyl)indolin-6-yl)cinnamamide stands out due to its unique combination of a furan ring, an indole moiety, and a cinnamamide group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
(E)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-21(11-8-16-5-2-1-3-6-16)23-18-10-9-17-12-13-24(19(17)15-18)22(26)20-7-4-14-27-20/h1-11,14-15H,12-13H2,(H,23,25)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVOQPAYYJXXFT-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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